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Compound of Interest

Compound Name: 1,3-Dimethylcyclohexanol

Cat. No.: B2913386 Get Quote

For researchers and professionals in the fields of chemical analysis and drug development, the

accurate identification and characterization of molecular structures are paramount.

Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This

guide provides a detailed comparison of the experimental spectra of 1,3-
Dimethylcyclohexanol with its theoretical predictions, offering valuable insights into its

structural features.

Data Presentation
The following tables summarize the key spectral data for 1,3-Dimethylcyclohexanol,
comparing experimentally observed values with theoretical predictions.

Infrared (IR) Spectroscopy

Functional Group
Experimental
Wavenumber
(cm⁻¹)

Theoretical
Wavenumber
(cm⁻¹)

Vibrational Mode

O-H (alcohol) ~3400-3200 (broad) ~3600-3300 Stretching

C-H (alkane) ~2950-2850 ~3000-2850 Stretching

C-O (alcohol) ~1200-1000 ~1200-1000 Stretching
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Note: Experimental values are typical for cyclohexanols. Theoretical values are based on

standard functional group absorption ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR

Carbon Atom
Experimental Chemical
Shift (ppm) (cis-isomer)

Theoretical Chemical Shift
(ppm)

C1 (C-OH) 70.4 68-72

C3 (CH) 35.1 33-37

Methyl at C1 29.8 28-32

Methyl at C3 22.5 20-24

Cyclohexane Ring CH₂ 22.5 - 47.9 20-50

Experimental data for cis-1,3-Dimethylcyclohexanol is available in public databases.[1][2][3]

Theoretical values are estimated based on empirical prediction models.

¹H NMR

Proton
Environment

Theoretical
Chemical Shift
(ppm)

Multiplicity Integration

OH ~1.0-4.0 Singlet (broad) 1H

CH (at C3) ~1.5-1.8 Multiplet 1H

CH₃ (at C1) ~1.1-1.3 Singlet 3H

CH₃ (at C3) ~0.8-1.0 Doublet 3H

Cyclohexane Ring

CH₂
~1.2-1.8 Multiplets 8H
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Note: Experimental ¹H NMR data is not readily available in the initial search. Theoretical values

are predicted based on the structure and typical chemical shifts.

Mass Spectrometry (MS)
Ion Experimental m/z Theoretical m/z Description

[M]⁺ 128 128.12 Molecular Ion

[M-CH₃]⁺ 113 113.10
Loss of a methyl

group

[M-H₂O]⁺ 110 110.11 Dehydration

[C₅H₉O]⁺ 85 85.06
Fragmentation of the

ring

[C₅H₉]⁺ 69 69.07 Further fragmentation

The molecular formula for 1,3-Dimethylcyclohexanol is C₈H₁₆O, with a molecular weight of

approximately 128.21 g/mol .[1][2] Experimental GC-MS data is available from sources like the

NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
Standard procedures for obtaining the experimental data are outlined below.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of liquid 1,3-Dimethylcyclohexanol is placed between

two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution can be

prepared using a suitable solvent (e.g., CCl₄) and placed in a sample cell.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

Data Acquisition: A background spectrum of the KBr plates or the solvent is first recorded.

The sample is then placed in the beam path, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹.
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Data Processing: The background spectrum is subtracted from the sample spectrum to

obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1,3-Dimethylcyclohexanol is dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[4]

Data Acquisition: The sample tube is placed in the spectrometer's probe. For ¹H NMR, the

experiment is run to acquire the free induction decay (FID). For ¹³C NMR, a proton-

decoupled experiment is typically performed to simplify the spectrum.

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The

spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS

(0 ppm).

Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification.[2] A small amount of a dilute

solution of the analyte is injected into the GC.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is a common method used.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Workflow for Spectral Comparison
The following diagram illustrates the process of comparing experimental and theoretical

spectral data for structural elucidation.
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Experimental Analysis Theoretical Analysis

Comparison and Elucidation

1,3-Dimethylcyclohexanol Sample
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Proposed Structure
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for comparing experimental and theoretical spectra.

This guide provides a foundational comparison for the spectral analysis of 1,3-
Dimethylcyclohexanol. For more in-depth research, consulting specialized spectral databases

and computational chemistry software for more precise theoretical predictions is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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